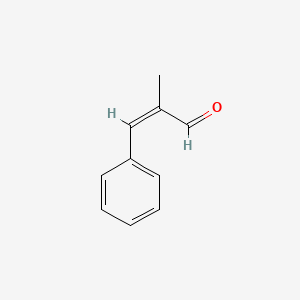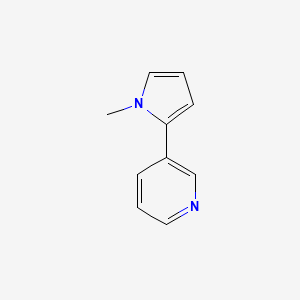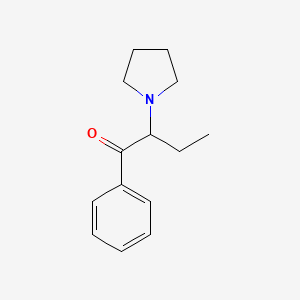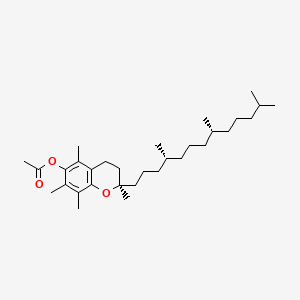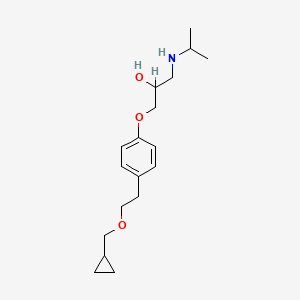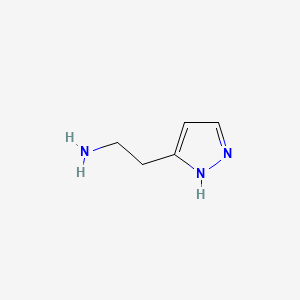
Biclofibrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biclofibrate is a fibrate derivative with antilipidemic activity.
Applications De Recherche Scientifique
Biclofibrate's Role in Reducing Systemic Inflammation
Research demonstrates that biclofibrate, a peroxisome proliferator-activated receptor alpha agonist, significantly reduces systemic inflammation markers. This effect is independent of its influence on lipid and glucose metabolism, suggesting a direct action on inflammatory pathways, which can be crucial for cardiovascular disease prevention in high-risk patients (Belfort et al., 2010).
Therapeutic Effect in Neonates with Jaundice
Clofibrate has been shown to have a therapeutic effect on neonates with hyperbilirubinemia. It acts as a glucuronosyl transferase inducer, promoting the elimination of bilirubin, which is beneficial in managing neonatal jaundice (Mohammadzadeh et al., 2005).
Improvement of Drug Release Characteristics
Biclofibrate has been used in studies to enhance the release characteristics of poorly soluble drugs. Mesoporous silica-based dosage forms, for example, have been investigated to improve the absorption of such drugs, using biclofibrate as a model drug (Dressman et al., 2016).
Effect on Retinal Neurodegeneration in Diabetes
Fenofibric acid, an active metabolite of biclofibrate, has shown potential in preventing retinal neurodegeneration in diabetic mice models. This suggests that biclofibrate could play a role in neuroprotection and the management of diabetic retinopathy (Bogdanov et al., 2014).
Interaction with the Hepatic Acute Phase Response in Brain Injury
Biclofibrate's role in modulating the hepatic acute phase response following brain injury has been studied. Fenofibrate, a PPAR-α activator, exhibits anti-inflammatory effects and influences leukocyte recruitment to the injured brain, providing insight into its potential therapeutic application in neuroprotection (Losey et al., 2015).
Impact on Lipid and Glucose Levels in Hypercholesterolemic Mice
A study assessing the effects of biclofibrate and Schisandrae Fructus pulp on serum/hepatic lipid levels and liver function in mice demonstrated that biclofibrate effectively reduces triglycerides and cholesterol levels, suggesting its utility in treating hyperlipidemia (Zhu et al., 2015).
Role in Primary Biliary Cholangitis Treatment
Long-term treatment of primary biliary cholangitis with fenofibrate, in combination with ursodeoxycholic acid, has shown improvements in biochemical markers. This suggests biclofibrate's potential as adjunctive therapy in primary biliary cholangitis (Hegade et al., 2016).
Use in Pharmacokinetic Studies
Biclofibrate has been employed in pharmacokinetic studies to optimize drug delivery systems, particularly for drugs with poor water solubility. Its use helps in evaluating the efficiency of drug delivery systems in improving oral bioavailability (Bahloul et al., 2018).
Propriétés
Numéro CAS |
54063-27-3 |
|---|---|
Nom du produit |
Biclofibrate |
Formule moléculaire |
C20H21Cl2NO4 |
Poids moléculaire |
410.3 g/mol |
Nom IUPAC |
(1-methylpyrrolidin-2-yl)methyl 2,2-bis(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C20H21Cl2NO4/c1-23-12-2-3-16(23)13-25-19(24)20(26-17-8-4-14(21)5-9-17)27-18-10-6-15(22)7-11-18/h4-11,16,20H,2-3,12-13H2,1H3 |
Clé InChI |
JAXUFJQVMKFWNB-UHFFFAOYSA-N |
SMILES |
CN1CCCC1COC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
SMILES canonique |
CN1CCCC1COC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Biclofibrate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






